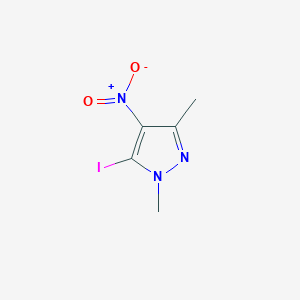![molecular formula C12H8F3NO2S B3043481 {[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid CAS No. 874783-75-2](/img/structure/B3043481.png)
{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid
Descripción general
Descripción
“{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid” is a chemical compound with the molecular formula C12H8F3NO2S . It has a molecular weight of 287.26 .
Molecular Structure Analysis
The molecular structure of “{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid” consists of a quinolinyl group attached to an acetic acid moiety via a sulfur atom . The quinolinyl group also has a trifluoromethyl group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of “{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid” such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación
- Antibacterial Agents : Fluoroquinolones, a class of compounds derived from quinolines, exhibit a broad spectrum of antibacterial activity. These drugs are widely used to treat bacterial infections .
- Antineoplastic Properties : Certain fluorinated quinolines have demonstrated antineoplastic activity. For instance, Brequinar® and its analogs are used in transplantation medicine and for treating rheumatic arthritis and psoriasis .
- Heart Disease Treatment : Flosequinan, another fluorinated quinoline derivative, belongs to a new generation of drugs for heart disease treatment .
Cyanine Dyes
Quinoline-based cyanine dyes are commercially significant:
Mecanismo De Acción
Target of Action
The primary target of {[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid is the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport.
Mode of Action
{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid interacts with its targets as a microtubule-targeted agent (MTA) . It binds to the microtubules, disrupting their normal function and leading to changes in cell processes.
Biochemical Pathways
The compound affects the microtubule dynamics within the cell This disruption can lead to the inhibition of cell division and growth, affecting the cell cycle and potentially leading to cell death
Result of Action
The compound exhibits cytotoxic activity against various cell lines, including PC3, K562, and HeLa . It disrupts the microtubule network within HeLa cells in a dose-dependent manner, leading to cell cycle arrest at the G2/M phase and inducing apoptosis .
Propiedades
IUPAC Name |
2-[2-(trifluoromethyl)quinolin-4-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c13-12(14,15)10-5-9(19-6-11(17)18)7-3-1-2-4-8(7)16-10/h1-5H,6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPAGPMPNDMIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3043401.png)





![1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3043413.png)
![Diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3043414.png)

![(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B3043417.png)

